![molecular formula C11H10F2O2 B1470111 3-[2-(Difluoromethoxy)phenyl]-2-methylprop-2-enal CAS No. 1564005-83-9](/img/structure/B1470111.png)
3-[2-(Difluoromethoxy)phenyl]-2-methylprop-2-enal
Overview
Description
3-[2-(Difluoromethoxy)phenyl]-2-methylprop-2-enal is an organic compound with the molecular formula C11H10F2O2 and a molecular weight of 212.19 g/mol It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a methylprop-2-enal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group onto a phenyl ring, followed by subsequent reactions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient formation of the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Difluoromethoxy)phenyl]-2-methylprop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The difluoromethoxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-[2-(Difluoromethoxy)phenyl]-2-methylprop-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[2-(Difluoromethoxy)phenyl]-2-methylprop-2-enal involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to modulation of biological processes and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethoxy)phenyl isothiocyanate: Another compound with a difluoromethoxy group, used in different chemical applications.
Difluoromethyl phenyl sulfide: Shares the difluoromethoxy group but has different chemical properties and applications.
Properties
IUPAC Name |
3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c1-8(7-14)6-9-4-2-3-5-10(9)15-11(12)13/h2-7,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLZSTAZGKYKNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1OC(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




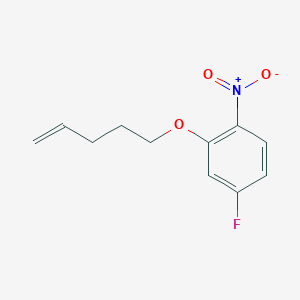
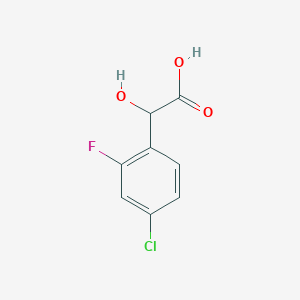
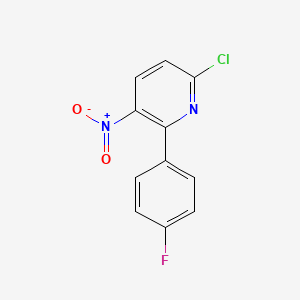
![1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470036.png)
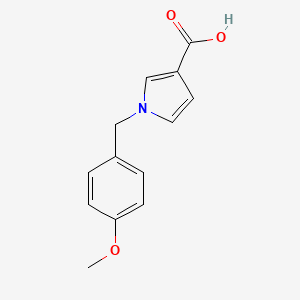
![1-[(2-methylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470038.png)
![1-[(tert-butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470041.png)
![1-[(2-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470042.png)
![1-[(butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470046.png)
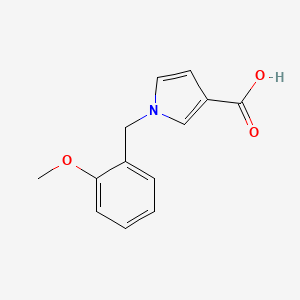
![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclopentan-1-ol](/img/structure/B1470050.png)
![3-[2-(Methoxymethyl)phenyl]-2-methylprop-2-enal](/img/structure/B1470051.png)
